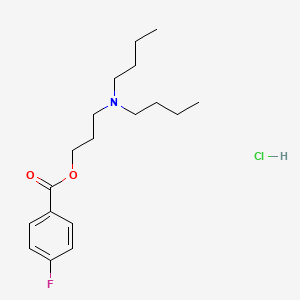
Dibutylaminopropyl p-fluorobenzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dibutylamino)propyl 4-fluorobenzoate hydrochloride typically involves the esterification of 4-fluorobenzoic acid with 3-(dibutylamino)propanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the use of industrial-grade reagents and optimizing reaction conditions for higher yields and purity.
化学反应分析
Types of Reactions
3-(Dibutylamino)propyl 4-fluorobenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-fluorobenzoic acid and 3-(dibutylamino)propanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 4-fluorobenzoic acid and 3-(dibutylamino)propanol.
科学研究应用
3-(Dibutylamino)propyl 4-fluorobenzoate hydrochloride is used in various scientific research applications, including:
作用机制
The mechanism of action of 3-(dibutylamino)propyl 4-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The ester bond can be hydrolyzed in biological systems, releasing 4-fluorobenzoic acid and 3-(dibutylamino)propanol, which may interact with various enzymes and receptors .
相似化合物的比较
Similar Compounds
3-(Dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride: Similar structure but with an additional iodine atom.
3-(Dibutylamino)propyl 4-hydroxybenzoate hydrochloride: Similar structure but with a hydroxyl group instead of a fluorine atom.
Uniqueness
3-(Dibutylamino)propyl 4-fluorobenzoate hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions compared to its analogs .
属性
CAS 编号 |
451-64-9 |
|---|---|
分子式 |
C18H29ClFNO2 |
分子量 |
345.9 g/mol |
IUPAC 名称 |
3-(dibutylamino)propyl 4-fluorobenzoate;hydrochloride |
InChI |
InChI=1S/C18H28FNO2.ClH/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16;/h8-11H,3-7,12-15H2,1-2H3;1H |
InChI 键 |
MGFRIVHHSGQYQI-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















